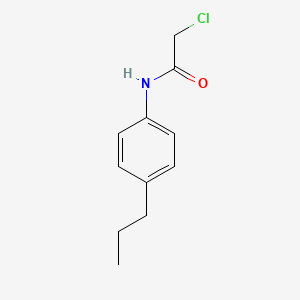

2-chloro-N-(4-propylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-propylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-9-4-6-10(7-5-9)13-11(14)8-12/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRNVZNXDFJSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4'-propyl-2-chloroacetanilide chemical structure and molecular weight

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 4'-Propyl-2-chloroacetanilide

Executive Summary & Structural Analysis

4'-Propyl-2-chloroacetanilide (CAS: 20331-00-4) is a specialized organochlorine intermediate belonging to the

This molecule serves as a critical electrophilic "warhead" in organic synthesis. The

Critical Distinction: Researchers must distinguish this compound from its structural isomer Propachlor (2-chloro-N-isopropylacetanilide). While they share the molecular formula (

Physicochemical Profile

The following data aggregates calculated and experimental parameters essential for handling and characterization.

| Property | Value | Unit | Notes |

| IUPAC Name | 2-chloro-N-(4-propylphenyl)acetamide | - | - |

| CAS Registry | 20331-00-4 | - | Unique Identifier |

| Molecular Formula | - | - | |

| Molecular Weight | 211.69 | g/mol | Monoisotopic Mass: 211.076 |

| Physical State | Solid (Crystalline) | - | Typically off-white needles |

| Predicted LogP | 2.8 - 3.1 | - | Moderate Lipophilicity |

| H-Bond Donors | 1 | - | Amide NH |

| H-Bond Acceptors | 1 | - | Carbonyl Oxygen |

| Rotatable Bonds | 3 | - | Propyl chain + Amide bond |

Synthetic Pathway & Mechanism

The synthesis of 4'-propyl-2-chloroacetanilide proceeds via a Nucleophilic Acyl Substitution mechanism. The nucleophilic nitrogen of 4-propylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is highly exothermic and generates hydrogen chloride (HCl) as a byproduct, necessitating the use of a base scavenger to drive the equilibrium and prevent protonation of the unreacted amine.

Mechanistic Flow Visualization

Figure 1: Mechanistic pathway for the N-acylation of 4-propylaniline. The base scavenger is critical for yield optimization.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 10.0 g of 4'-propyl-2-chloroacetanilide with >98% purity.

Safety Prerequisite: Chloroacetyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

Reagents:

-

4-Propylaniline (Substrate): 1.0 eq (e.g., 6.5 g)

-

Chloroacetyl Chloride (Acylating Agent): 1.1 eq (e.g., 6.0 g / 4.2 mL)

-

Triethylamine (Base): 1.2 eq (e.g., 5.8 g / 8.0 mL)

-

Dichloromethane (DCM): Solvent (anhydrous preferred)

Step-by-Step Methodology:

-

Preparation:

-

Dissolve 4-propylaniline (1.0 eq) and Triethylamine (1.2 eq) in dry DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice-water bath. Causality: Low temperature prevents double acylation and controls the exothermic nature of the reaction.

-

-

Acylation:

-

Dilute Chloroacetyl chloride (1.1 eq) in 10 mL of DCM.

-

Add the chloride solution dropwise over 30 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

-

Validation Checkpoint (TLC):

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).[1]

-

Target: Disappearance of the aniline spot (lower Rf) and appearance of the amide product (higher Rf).

-

-

Workup (Extraction):

-

Quench the reaction with 50 mL of cold water.

-

Wash the organic layer sequentially with:

-

1M HCl (2 x 30 mL): Removes unreacted aniline.

-

Sat. NaHCO3 (2 x 30 mL): Neutralizes residual acid.

-

Brine (1 x 30 mL): Removes water.

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in minimal boiling Ethanol.

-

Add water dropwise until turbidity persists.

-

Cool slowly to 4°C. Filter the crystals and dry under vacuum.

-

Purification Workflow Diagram

Figure 2: Downstream processing workflow to ensure removal of starting materials and salts.

Analytical Validation

To confirm the identity of the synthesized compound, compare spectral data against these expected values.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (CDCl3) | Terminal Methyl ( | |

| Internal Methylene ( | ||

| Benzylic Methylene ( | ||

| Chloromethyl group ( | ||

| Aromatic Protons (AA'BB' system) | ||

| Amide NH | ||

| Mass Spectrometry | m/z 211 / 213 | Characteristic 3:1 ratio (Cl isotope pattern) |

| IR Spectroscopy | ~1660-1680 | Amide I (C=O stretch) |

| ~3250-3300 | Amide N-H stretch |

Applications in Drug Development

-

Local Anesthetic Analogs: The structure mimics the lipophilic tail and amide linkage of Prilocaine and Lidocaine. The chloro-group allows for the displacement by secondary amines (e.g., diethylamine, piperidine) to generate novel anesthetic candidates.

-

Host-Guest Chemistry: Used as an intermediate to attach propyl-phenyl "anchors" to macrocycles (e.g., calixarenes) via the reactive chloride.

-

Fragment-Based Drug Design (FBDD): Serves as a lipophilic fragment with a defined vector for covalent attachment to cysteine residues in protein targets (covalent inhibition).

References

-

Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Propachlor (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69. Retrieved from

-

BenchChem. (2025).[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

-

PubChem. (2025).[3] Compound Summary: this compound (CAS 20331-00-4).[4] Retrieved from

Sources

2-chloro-N-(4-propylphenyl)acetamide PubChem CID and safety data

The following technical guide details the chemical identity, safety protocols, synthesis, and applications of 2-chloro-N-(4-propylphenyl)acetamide (PubChem CID: 16227179). This document is structured for researchers and drug development professionals, focusing on practical handling, synthesis validation, and medicinal chemistry utility.

PubChem CID: 16227179 | CAS: 20331-00-4

Executive Summary

This compound is an alpha-chloroacetamide derivative primarily utilized as an electrophilic intermediate in organic synthesis and medicinal chemistry. Characterized by a reactive alkyl chloride motif adjacent to an amide linkage, it serves as a critical scaffold for Nucleophilic Substitution (

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | N-(4-propylphenyl)-2-chloroacetamide; 4'-Propyl-2-chloroacetanilide |

| PubChem CID | |

| CAS Number | 20331-00-4 |

| Molecular Formula | |

| Molecular Weight | 211.69 g/mol |

| SMILES | CCCC1=CC=C(C=C1)NC(=O)CCl |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform; Low solubility in water. |

Safety Profile & Hazard Management (GHS)

This compound is an alkylating agent and must be handled with high containment protocols. The alpha-chloro moiety is a potent electrophile, capable of alkylating DNA and proteins, posing significant toxicity risks.

GHS Classification[4][7][9][10]

-

Signal Word: DANGER

-

Hazard Statements:

Emergency Response Workflow

The following decision tree outlines the immediate response to exposure events.

Figure 1: Emergency response logic for acute exposure to alpha-chloroacetamides.

Synthesis & Methodology

The synthesis of this compound relies on the Schotten-Baumann reaction or a modified acylation of 4-propylaniline with chloroacetyl chloride.

Reaction Mechanism

The lone pair on the aniline nitrogen attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which collapses to expel chloride, yielding the amide. A base is required to scavenge the HCl byproduct to drive the equilibrium and prevent protonation of the unreacted aniline.

Validated Protocol

Reagents:

-

4-Propylaniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq) - Handle in Fume Hood

-

Base: Triethylamine (1.2 eq) or Saturated Sodium Acetate (aq)

-

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid (if using NaOAc)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-propylaniline (10 mmol) in dry DCM (30 mL).

-

Base Addition: Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath.

-

Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction. Maintain temp < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup:

-

Quench with water (50 mL).

-

Separate organic layer.

-

Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat.

, then Brine. -

Dry over anhydrous

.

-

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Figure 2: Synthesis pathway via acyl substitution.

Applications in Drug Development

This compound is rarely the final API (Active Pharmaceutical Ingredient) but serves as a high-value Intermediate and Chemical Probe .

A. Scaffold for Local Anesthetics (SAR Expansion)

The structure mimics the lipophilic tail and intermediate chain of Lidocaine and Prilocaine .

-

Mechanism: Researchers substitute the alpha-chloride with secondary amines (e.g., diethylamine, piperidine) to generate libraries of sodium channel blockers.

-

SAR Utility: The 4-propyl group increases lipophilicity (

) compared to the methyl groups in Lidocaine, potentially altering the duration of action and blood-brain barrier penetration in experimental models.

B. Covalent Kinase Inhibitors

The alpha-chloroacetamide group is a classic "warhead" for Targeted Covalent Inhibitors (TCIs) .

-

Cysteine Targeting: It reacts specifically with non-catalytic cysteine residues in the ATP-binding pocket of kinases via irreversible alkylation.

-

Research Use: Used to map accessible cysteines in proteomic profiling or to design irreversible inhibitors for kinases where the 4-propylphenyl group fits the hydrophobic pocket.

C. Antimicrobial Research

Recent studies have investigated chloroacetamide derivatives for antimicrobial activity against resistant strains like Klebsiella pneumoniae.[6] The electrophilic nature allows it to disrupt bacterial enzymes, though cytotoxicity often limits clinical use to topical or surface applications.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16227179, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Chloroacetamide derivatives and their toxicological profiles. Retrieved from [Link]

-

Neliti (2020). Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide and study of antimicrobial activity. (Methodology adaptation for propyl derivative). Retrieved from [Link]

Sources

biological activity of N-substituted chloroacetamide derivatives

Executive Summary

For decades, N-substituted chloroacetamides were primarily viewed through the lens of industrial agrochemicals (herbicides like acetochlor). However, the renaissance of Targeted Covalent Inhibitors (TCIs) in drug discovery has repositioned the chloroacetamide moiety as a critical "warhead" for interrogating "undruggable" targets.[1]

This guide analyzes the biological activity of these derivatives, moving beyond simple phenotypic observations to the molecular mechanics of cysteine alkylation. It provides researchers with a structural blueprint for designing derivatives that balance the fine line between potent target engagement and indiscriminate toxicity.

The Mechanistic Foundation: The Electrophilic Warhead

The biological activity of N-substituted chloroacetamides is driven by their ability to function as electrophilic traps. Unlike reversible inhibitors that rely on equilibrium binding (

Chemical Basis: Nucleophilic Substitution

The core pharmacophore contains a reactive

-

The Nucleophile: The thiolate anion (

) of a cysteine residue within a protein's binding pocket. -

The Electrophile: The methylene carbon (

-C) of the chloroacetamide. -

The Leaving Group: The chloride ion (

).

While often compared to acrylamides (Michael acceptors), chloroacetamides possess distinct reactivity profiles. They are generally more reactive, which necessitates careful tuning of the N-substituent to prevent off-target glutathione depletion.

Visualization: Molecular Mechanism

Figure 1: The

Therapeutic Applications & SAR

Oncology: Targeted Covalent Inhibitors (TCIs)

In cancer therapy, N-substituted chloroacetamides are utilized to target cysteines in the ATP-binding pockets of kinases or allosteric sites of GTPases.

-

Key Targets: EGFR (Cys797), BTK (Cys481), and KRAS G12C.

-

Mechanism: The N-substituent (often a complex heterocycle) provides the non-covalent affinity (scaffold recognition), positioning the chloroacetamide warhead in proximity to the target cysteine. This "proximity-induced reactivity" ensures that the warhead only reacts with the target, minimizing systemic toxicity.

Antimicrobial Activity

-

Target: Bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[2]

-

Mechanism: MurA contains a highly reactive Cys115. Chloroacetamide derivatives mimic the transition state or bind allosterically, covalently locking the enzyme and halting peptidoglycan biosynthesis.

-

Antifungal: Recent studies indicate efficacy against Candida spp. and dermatophytes, likely via membrane disruption or alkylation of ergosterol biosynthesis enzymes.

Structure-Activity Relationship (SAR)

The biological fate of the molecule is dictated by the N-substituent:

| Structural Feature | Effect on Biological Activity |

| N-Aryl Ring | Modulates lipophilicity (logP) and cell permeability. Electron-withdrawing groups (e.g., -Cl, -NO2) on the ring can increase the acidity of the amide NH, potentially influencing hydrogen bonding in the active site. |

| Steric Bulk (Ortho) | Substituents at the ortho position of the N-phenyl ring (e.g., 2,6-diethyl in herbicides) twist the amide bond, protecting the carbonyl from hydrolysis and increasing stability. |

| Adding a methyl group to the chloromethyl alpha-carbon (creating a 2-chloropropionamide) decreases reactivity via steric hindrance. This is a key strategy to improve selectivity and reduce toxicity. |

Experimental Workflows

To validate a new N-substituted chloroacetamide derivative, researchers must follow a rigorous testing pipeline.

Protocol A: General Synthesis

-

Principle: Acylation of a primary or secondary amine.

-

Reagents: Chloroacetyl chloride, Substituted Amine, Base (

or -

Step-by-Step:

-

Dissolve the amine (1.0 eq) in dry DCM at 0°C.

-

Add base (1.2 eq) to scavenge the HCl byproduct.

-

Dropwise addition of chloroacetyl chloride (1.1 eq) to prevent exotherms.

-

Stir at RT for 2-4 hours. Monitor via TLC.

-

Critical Step: Wash with dilute HCl to remove unreacted amine, then

to remove acid. Recrystallize from ethanol.

-

Protocol B: Kinetic Thiol Reactivity Assay (GSH Assay)

-

Purpose: To determine the intrinsic reactivity (

) of the warhead. If it reacts too fast with free glutathione (GSH), it will be toxic. If too slow, it won't bind the target. -

Method:

-

Incubate compound (50 µM) with L-Glutathione (500 µM) in PBS (pH 7.4) at 37°C.[3]

-

Quantification: At time points (0, 15, 30, 60 min), quench aliquots and analyze via HPLC or LC-MS.

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant ( -

Target Profile: A half-life (

) of 15–120 minutes is typically ideal for TCI candidates.

-

Visualization: Validation Workflow

Figure 2: Step-by-step workflow for synthesizing and validating chloroacetamide derivatives.

Safety & Toxicology

The primary risk of N-substituted chloroacetamides is off-target alkylation .

-

Haptens: These compounds can modify skin proteins, leading to allergic contact dermatitis (sensitization).

-

Genotoxicity: Direct alkylation of DNA bases (e.g., N7-guanine) is possible but less common than protein alkylation due to the "hard/soft" acid-base theory (thiolates are softer nucleophiles, matching the soft electrophile nature of the carbon).

-

Mitigation: Use "reversible" covalent strategies (e.g., cyanoacrylates) or tune the chloroacetamide reactivity down using steric hindrance (e.g.,

-methyl substitution) so it only reacts when positioned precisely by the scaffold.

References

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: NIH / PubMed Central [Link]

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Source: PubMed [Link]

-

Reimagining high-throughput profiling of reactive cysteines for cell-based screening. Source: Nature / NIH PMC [Link]

-

Chloroacetamide Derivatives as a Promising Topical Treatment for Fungal Skin Infections. Source: PubMed [Link]

-

Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Source: ACS Publications [Link][4]

Sources

- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

Technical Procurement and Utilization of 2-Chloro-N-(4-propylphenyl)acetamide

Executive Summary

2-Chloro-N-(4-propylphenyl)acetamide (CAS: 20331-00-4) is a specialized electrophilic building block primarily utilized in medicinal chemistry for the synthesis of nitrogen-containing heterocycles (e.g., thiazoles, benzimidazoles) and as a covalent probe for cysteine modification in proteomics.[1][2][3][4]

This guide addresses the technical requirements for procuring high-fidelity research-grade material, validating its purity through spectroscopic means, and handling its alkylating reactivity with appropriate safety protocols.

Part 1: Chemical Profile & Procurement Specifications

When sourcing this compound, "Research Grade" is a designation that requires specific chemical metrics to ensure reproducibility in downstream applications. Unlike commodity chemicals, this intermediate is prone to specific degradation pathways (hydrolysis) that must be screened during procurement.

Technical Specifications Table

| Parameter | Specification (Research Grade) | Critical Notes |

| CAS Number | 20331-00-4 | Verify against CAS to avoid isomer confusion (e.g., isopropyl vs. n-propyl). |

| IUPAC Name | This compound | Also known as alpha-chloro-4'-propylacetanilide. |

| Molecular Formula | C₁₁H₁₄ClNO | MW: 211.69 g/mol |

| Purity | ≥ 97.0% (HPLC/NMR) | Impurities >3% can poison transition metal catalysts in subsequent steps. |

| Appearance | White to Off-White Crystalline Solid | Yellowing indicates oxidation of the aniline substructure or hydrolysis. |

| Solubility | Soluble in DMSO, DMF, DCM, Ethanol | Poorly soluble in water; hydrolysis risk in aqueous buffers > pH 7. |

| Key Impurities | 4-Propylaniline; Chloroacetic acid | Result from incomplete synthesis or storage-induced hydrolysis. |

Sourcing Strategy

This compound is not a standard catalog item for general distributors. It is typically sourced through:

-

Specialty Building Block Vendors: (e.g., Enamine, Combi-Blocks, MolPort).

-

Custom Synthesis: Due to the simplicity of its structure, in-house synthesis is often more cost-effective and ensures higher freshness (see Section 4).

Part 2: Analytical Validation (Quality Control)

Trusting a vendor Certificate of Analysis (CoA) without verification is a critical failure point in research. The following workflow ensures the material is fit for purpose.

QC Workflow Diagram

The following decision tree outlines the logic for accepting or rejecting a batch based on analytical data.

Figure 1: Analytical validation workflow ensuring material integrity before experimental use.

Spectroscopic Validation Criteria

To validate the compound, look for these diagnostic signals. Absence or shift of these signals indicates degradation.

-

1H-NMR (DMSO-d6, 400 MHz):

-

The "Warhead" Signal: A sharp singlet at δ 4.2–4.3 ppm (2H) corresponding to the Cl-CH₂-CO protons. Note: If this integrates < 2H or appears split, hydrolysis to the alcohol or dimerization has occurred.

-

Amide Proton: A broad singlet at δ 10.0–10.2 ppm (1H, NH).[3] Disappears with D₂O shake.

-

Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.6 ppm), Triplet (~2.5 ppm).

-

Aromatic Region: Two doublets (AA'BB' system) around δ 7.1–7.5 ppm , characteristic of para-substitution.

-

-

LC-MS (ESI+):

-

Isotope Pattern: Chlorine possesses a distinct natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%). You must observe an M+2 peak at ~33% intensity of the parent ion.

-

Mass: [M+H]⁺ = 212.07 (³⁵Cl) and 214.07 (³⁷Cl).

-

Part 3: Handling, Stability & Safety

The "Alkylator" Hazard

As an α-chloroacetamide, this molecule is an electrophile designed to react with nucleophiles. Biologically, it targets thiol groups (cysteine) and amines (lysine).

-

H317 (Sensitizer): It can cause allergic skin reactions.[5][6][7] Double-gloving (Nitrile) is mandatory.

-

Lachrymator Potential: While less volatile than chloroacetyl chloride, dust from this solid can irritate mucous membranes. Weigh only in a fume hood.

Storage Protocol

-

Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis over time, releasing HCl and the corresponding alcohol.

-

Condition: Store at 4°C in a desiccator.

-

Shelf-Life: 12 months if kept dry. If the solid turns sticky or yellow, recrystallize from Ethanol/Water (9:1) before use.[8]

Part 4: Synthetic Utility & Mechanism

The primary value of this compound lies in its ability to undergo Nucleophilic Substitution (Sₙ2) . It serves as a "linker" that attaches the N-(4-propylphenyl)acetamide motif to other pharmacophores.

Common Applications

-

Hantzsch Thiazole Synthesis: Reaction with thioamides to form thiazole rings (common in kinase inhibitors).

-

Finkelstein Reaction: Conversion to the iodo-analog (using NaI in acetone) to increase reactivity.

-

Proteomics: Covalent capping of cysteine residues during peptide mapping.

Reaction Mechanism Diagram

The following diagram illustrates the bimolecular substitution mechanism, highlighting the transition state geometry critical for reaction success.

Figure 2: Sₙ2 Mechanism showing the displacement of the chloride leaving group by a nucleophile.

In-House Synthesis Protocol (Backup Strategy)

If commercial stock is unavailable, synthesis is straightforward:

-

Reagents: 4-Propylaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Cool aniline/TEA solution in DCM to 0°C.

-

Add chloroacetyl chloride dropwise (exothermic).

-

Stir 2h at RT.

-

Wash with 1N HCl (remove unreacted aniline), then NaHCO₃.

-

Dry (MgSO₄) and concentrate.

-

-

Yield: Typically >85%.

References

-

PubChem. (n.d.).[1] this compound (CID 16227179).[1] National Library of Medicine. Retrieved from [Link]

-

Edupuganti, R., et al. (2017). Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1.[9] Bioorganic & Medicinal Chemistry.[9] (Demonstrates utility of alpha-chloroacetamides as intermediates). Retrieved from [Link]

-

Gowda, B. T., et al. (2008).[3] Structural studies of N-aryl-2-chloroacetamides. Journal of Molecular Structure. (Provides crystallographic and NMR data for the compound class). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Chloroacetamide derivatives. (Safety grounding for alkylating agents). Retrieved from [Link]

Sources

- 1. This compound | C11H14ClNO | CID 16227179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5 | Chemsrc [chemsrc.com]

- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 7. chemos.de [chemos.de]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-N-(4-propylphenyl)acetamide

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is a cornerstone of successful research and development. This guide focuses on 2-chloro-N-(4-propylphenyl)acetamide, a compound with potential applications in various fields of chemical and pharmaceutical research. While some computational data for this molecule is available, a comprehensive experimental characterization is not yet widely documented in scientific literature.

This document serves as a technical guide, providing not just the known identifiers of this compound, but more critically, the detailed, field-proven methodologies for its synthesis and the experimental determination of its key physical properties: melting point and density. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a critical aspect of scientific integrity.

Compound Identification and Properties

This compound is an organic compound belonging to the class of N-substituted acetamides. A robust understanding of a compound begins with its fundamental identifiers and known properties.

| Property | Value | Source |

| IUPAC Name | This compound | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)[1] |

| CAS Number | 20331-00-4 | European Chemicals Agency (ECHA)[1] |

| Molecular Formula | C₁₁H₁₄ClNO | Computed by PubChem 2.1 (PubChem release 2021.05.07)[1] |

| Molecular Weight | 211.69 g/mol | Computed by PubChem 2.1 (PubChem release 2021.05.07)[1] |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

Synthesis of this compound

The synthesis of N-substituted 2-chloroacetamides is a well-established reaction in organic chemistry. The following protocol is adapted from a reliable method for the synthesis of analogous compounds and is expected to yield the target compound with high purity.[2]

Reaction Principle

The synthesis involves the acylation of 4-propylaniline with chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of a proton from the nitrogen and a chloride ion from the acyl chloride, forming the stable amide bond. Sodium acetate in glacial acetic acid acts as a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Experimental Protocol

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-propylaniline (0.1 mol) in 30 mL of glacial acetic acid.

-

Addition of Base: To the stirred solution, add sodium acetate (0.1 mol).

-

Acylation: Slowly add chloroacetyl chloride (0.11 mol) dropwise to the reaction mixture at room temperature. The addition should be controlled to manage any exotherm.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring.

-

Isolation: The solid product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with copious amounts of cold water to remove any remaining acetic acid and salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the anticipated melting point.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities will lead to a depressed and broader melting range.

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. The rate of heating near the melting point is crucial for an accurate determination and should be slow (1-2°C per minute).

Detailed Protocol

-

Sample Preparation: Place a small amount of the dry, purified this compound onto a clean, dry watch glass. Finely powder the sample using a spatula.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Pre-heating (Optional but Recommended): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.

-

Accurate Determination: For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected or roughly determined melting point, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at the first sign of liquid formation (T1). Continue heating slowly and record the temperature when the last solid crystal disappears (T2). The melting point is reported as the range T1-T2.

-

Replicate Measurements: For reliability, conduct at least two more determinations. The results should be consistent.

Caption: Workflow for Melting Point Determination.

Experimental Determination of Density

Density is another fundamental physical property that is useful for material characterization. For a solid, several methods can be employed. Gas pycnometry is a highly accurate method, while the liquid displacement method is a more accessible alternative.

Principle of Gas Pycnometry

Gas pycnometry determines the true volume of a solid by measuring the pressure change of an inert gas (typically helium) in a calibrated volume. The solid is placed in a sealed chamber of known volume, and the chamber is pressurized with the gas. The gas is then expanded into another calibrated reference chamber, and the resulting pressure drop is used to calculate the volume of the solid, based on the gas law (PV=nRT). The density is then calculated by dividing the mass of the sample by its measured volume.

Detailed Protocol (Gas Pycnometry)

-

Sample Preparation: Accurately weigh a sample of the dry, purified this compound using an analytical balance. The sample should be free of voids and entrapped air.

-

Apparatus Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a standard sphere of known volume.

-

Sample Loading: Place the weighed sample into the sample chamber of the pycnometer.

-

Measurement Cycle: Seal the chamber and initiate the measurement cycle. The instrument will automatically purge the chamber with the analysis gas, pressurize the system, expand the gas into the reference volume, and record the pressure changes.

-

Volume Calculation: The instrument's software will use the pressure data and the calibrated chamber volumes to calculate the volume of the sample.

-

Density Calculation: The density is calculated using the formula: Density = Mass / Volume.

-

Replicate Measurements: Perform multiple measurement cycles to ensure the result is stable and reproducible.

Caption: Workflow for Density Determination via Gas Pycnometry.

Safety and Handling

GHS Hazard Classification: [1]

-

Pictograms: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working with fine powders outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of this compound. By adhering to the detailed protocols for synthesis, melting point determination, and density measurement, researchers can confidently generate high-quality, reliable data for this compound. The emphasis on the causality behind experimental choices and the inclusion of self-validating systems are intended to empower scientists in their research endeavors, ensuring both accuracy and safety in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link]

-

Infinita Lab. (2025, August 6). Density Testing Procedure. Retrieved from [Link]

-

Canada.ca. (2017, June 5). Specialized test procedure—Procedure for density determination. Measurement Canada. Retrieved from [Link]

-

Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2095. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

High-Yield Synthesis of 2-Chloro-N-(4-propylphenyl)acetamide via Modified Schotten-Baumann Acylation

Application Note: AN-SYN-2026-04

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(4-propylphenyl)acetamide , a critical pharmacophore in the development of covalent kinase inhibitors and local anesthetics. Unlike generic procedures, this guide addresses specific challenges associated with p-alkylanilines, including solubility optimization and the prevention of bis-acylation side products. We utilize a modified Schotten-Baumann condition optimized for high purity (>98%) and yield (>85%), utilizing a dichloromethane (DCM)/triethylamine (TEA) system with strict temperature control.

Introduction & Strategic Rationale

The

Mechanistic Design

The synthesis proceeds via Nucleophilic Acyl Substitution . The nitrogen lone pair of 4-propylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Challenge: The resulting HCl byproduct protonates unreacted aniline, deactivating it (forming an unreactive anilinium salt).

-

Solution: An auxiliary base (Triethylamine) is employed as a proton scavenger. We select TEA over inorganic bases (like

) for this homogenous phase reaction to ensure rapid kinetics and prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Critical Process Parameters (CPPs)

-

Temperature: Must be maintained at 0–5°C during addition. Higher temperatures promote bis-acylation (formation of the imide) and hydrolysis of the acid chloride.

-

Stoichiometry: A slight excess (1.1 equiv) of chloroacetyl chloride ensures complete consumption of the aniline, which is difficult to separate from the product.

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway and the role of the base in driving the equilibrium forward.

Figure 1: Mechanistic pathway of the acylation reaction. The base (TEA) drives the reaction by neutralizing the HCl byproduct.

Materials & Safety Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| 4-Propylaniline | 135.21 | 1.0 | Nucleophile | Toxic, Irritant |

| Chloroacetyl Chloride | 112.94 | 1.1 | Electrophile | Lachrymator , Corrosive, Toxic |

| Triethylamine (TEA) | 101.19 | 1.2 | Base | Flammable, Corrosive |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Carcinogen (suspected), Volatile |

HSE Critical Warnings

-

Lachrymator Hazard: Chloroacetyl chloride is a potent tear agent. All operations must occur in a functioning fume hood.

-

Exotherm: The reaction is highly exothermic. Failure to cool effectively can lead to solvent boiling and runaway pressure buildup.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Experimental Protocol

Preparation (0.05 mol Scale)

-

Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvent Charge: Add 4-propylaniline (6.76 g, 50 mmol) and DCM (100 mL) to the flask. Stir until dissolved.

-

Base Addition: Add Triethylamine (8.4 mL, 60 mmol) to the aniline solution.

-

Cooling: Submerge the flask in an ice/water bath. Allow the internal temperature to reach < 5°C.

Reaction Phase[1]

-

Reagent Preparation: Dilute chloroacetyl chloride (4.4 mL, 55 mmol) in 10 mL of dry DCM in the addition funnel.

-

Note: Dilution prevents localized hotspots during addition.

-

-

Controlled Addition: Dropwise add the acid chloride solution over 30–45 minutes. Monitor temperature; do not allow it to exceed 10°C.

-

Observation: White fumes (HCl) may form briefly but should be instantly neutralized by TEA, forming a thick white precipitate (TEA·HCl).

-

-

Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

-

Validation: Spot TLC (Hexane:EtOAc 7:3).[1] The starting aniline spot should disappear.

-

Work-up & Purification

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously for 10 minutes.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

-

Wash Sequence (Critical for Purity):

-

Wash 1: 1M HCl (50 mL) – Removes unreacted aniline and TEA.

-

Wash 2: Saturated

(50 mL) – Neutralizes residual acid. -

Wash 3: Brine (50 mL) – Dries the organic layer.

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid. -

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or EtOH/Water mix). Cool slowly to 4°C. Filter the crystals and dry in a vacuum oven at 40°C.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 110–120°C (Analogs: N-phenyl ~134°C; p-isopropyl ~112°C).

-

H NMR (400 MHz,

- 8.20 (br s, 1H, NH )

- 7.45 (d, 2H, Ar-H ortho to N)

- 7.15 (d, 2H, Ar-H meta to N)

-

4.18 (s, 2H, COCH

-

2.58 (t, 2H, Ar-CH

-

1.62 (m, 2H, CH

-

0.93 (t, 3H, -CH

-

IR Spectroscopy:

-

3280 cm

(N-H stretch) -

1665 cm

(Amide I, C=O stretch)

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride | Ensure glassware is dry; use anhydrous DCM. |

| Oily Product | Residual solvent or impurities | Recrystallize from Hexane/EtOAc if Ethanol fails. |

| Extra Spots on TLC | Bis-acylation (Imide formation) | Maintain strict 0°C temp during addition; reduce excess acid chloride. |

References

- Mechanism of Amide Formation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley. (Standard reference for Schotten-Baumann mechanism).

-

General Protocol for Chloroacetylation: Singh, R., et al. (2017).[1] "A facile amidation of chloroacetyl chloride using DBU."[1][2] International Journal of ChemTech Research, 10(3), 365-372. Link

-

Analogous Synthesis (4-isopropyl derivative): Patent CN103664675A. "Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide." (Demonstrates TEA/DCM method). Link

-

Safety Data (Chloroacetyl Chloride): Fisher Scientific SDS. Link

-

Applications in Drug Discovery: Abdel-Mohsen, H. T., et al. (2020). "Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors." ACS Omega. Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the N-Acylation of 4-Propylaniline with Chloroacetyl Chloride

Introduction: The Strategic Importance of α-Chloroacetamides

N-acylation stands as a cornerstone transformation in modern organic synthesis, providing a robust and reliable method for the formation of the ubiquitous amide bond.[1][2] This reaction is fundamental not only for installing protecting groups on primary and secondary amines but also for constructing the core scaffolds of countless pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]

This document provides a detailed protocol for the N-acylation of 4-propylaniline with chloroacetyl chloride, yielding N-(4-propylphenyl)-2-chloroacetamide. The product of this reaction is a valuable synthetic intermediate. The α-chloro group serves as a highly reactive electrophilic site, or "handle," for subsequent nucleophilic substitution reactions, enabling the facile construction of more complex molecular architectures.[5] This makes α-chloroacetamides powerful building blocks in medicinal chemistry for developing novel therapeutic agents.[6] The protocol described herein employs conditions analogous to the classic Schotten-Baumann reaction, a proven method for acylating amines and alcohols.[7][8][9]

Reaction Principle and Mechanism

The N-acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[10]

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 4-propylaniline (the nucleophile) attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[10] The electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl group, rendering the carbon atom susceptible to attack.[10]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Elimination and Proton Transfer: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A base present in the reaction mixture then neutralizes the hydrochloric acid (HCl) generated. This step is critical; without a base, the HCl byproduct would protonate the starting aniline, forming an unreactive ammonium salt and halting the reaction.[11]

Caption: Mechanism of Nucleophilic Acyl Substitution.

Safety First: Hazard Analysis and Mitigation

Safe laboratory practice is paramount. All operations must be conducted inside a certified chemical fume hood.

-

Chloroacetyl Chloride (CAS: 79-04-9): Highly corrosive, toxic, and a potent lachrymator.[12] It reacts violently with water, alcohols, and bases, liberating toxic hydrogen chloride gas.[13][14] Avoid inhalation and any contact with skin and eyes.[12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[13][15]

-

4-Propylaniline (CAS: 2139-59-5): Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen. Handle with care and avoid exposure.

-

Solvents (THF, Dichloromethane): Volatile and flammable. Avoid ignition sources.

-

Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[13] Have an appropriate spill kit available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

Materials and Equipment

Reagents & Chemicals

| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Key Properties | Supplier |

| 4-Propylaniline | C₉H₁₃N | 2139-59-5 | 135.21 | Liquid | Sigma-Aldrich |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 79-04-9 | 112.94 | Liquid, corrosive | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | 138.21 | Solid, anhydrous | Fisher Scientific |

| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | Solvent, anhydrous | VWR |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | Solvent, ACS Grade | VWR |

| Hexane | C₆H₁₄ | 110-54-3 | 86.18 | Solvent, ACS Grade | VWR |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | 142.04 | Solid, anhydrous | Fisher Scientific |

| Ethanol | C₂H₆O | 64-17-5 | 46.07 | Solvent, 95% | VWR |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (60 mL)

-

Ice-water bath

-

Condenser and nitrogen/argon inlet

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Melting point apparatus

-

Analytical balance

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol details a robust procedure for the synthesis of N-(4-propylphenyl)-2-chloroacetamide using potassium carbonate as the base in a tetrahydrofuran solvent system.[11][16][17]

Step 1: Reaction Setup

-

Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet.

-

Place the flask under a positive pressure of dry nitrogen or argon.

-

To the flask, add 4-propylaniline (5.00 g, 36.97 mmol, 1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃) (7.66 g, 55.46 mmol, 1.5 equiv.).

-

Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Rationale: THF is used as the solvent due to its ability to dissolve the starting materials and its relative inertness under the reaction conditions. Anhydrous conditions are important to prevent hydrolysis of the highly reactive chloroacetyl chloride.[14] Potassium carbonate is a mild inorganic base sufficient to neutralize the generated HCl without promoting side reactions.[11][17]

-

Step 2: Addition of Chloroacetyl Chloride

-

Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

In a separate dry flask, prepare a solution of chloroacetyl chloride (4.58 g, 40.67 mmol, 1.1 equiv.) in 20 mL of anhydrous THF.

-

Transfer this solution to the dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Rationale: The reaction is highly exothermic, and slow, controlled addition at low temperature is crucial to prevent runaway reactions and the formation of undesired byproducts.[2]

-

Step 3: Reaction Progression

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction vigorously for 4-6 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The starting aniline spot should disappear and a new, less polar product spot should appear.

Step 4: Work-up and Isolation

-

Upon completion, carefully pour the reaction mixture into 200 mL of cold deionized water with stirring.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Rationale: The water quench hydrolyzes any remaining chloroacetyl chloride. The acid wash removes any unreacted aniline, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water from the organic phase.[18]

-

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

-

Purify the crude solid by recrystallization.

-

Dissolve the crude product in a minimum amount of hot 95% ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.[19]

-

Slowly add deionized water until the solution becomes cloudy. Reheat gently until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.[8][20]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization of N-(4-propylphenyl)-2-chloroacetamide

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: To be determined experimentally.

-

FT-IR (ATR, cm⁻¹): Expected characteristic peaks around 3300 (N-H stretch), 1670 (Amide I, C=O stretch), 1540 (Amide II, N-H bend), and 750 (C-Cl stretch).[21]

-

¹H NMR (400 MHz, CDCl₃, δ ppm): Expected signals ~8.2 (s, 1H, -NH-), ~7.5 (d, 2H, Ar-H ortho to NH), ~7.2 (d, 2H, Ar-H meta to NH), ~4.2 (s, 2H, -CH₂Cl), ~2.6 (t, 2H, Ar-CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃).

-

¹³C NMR (100 MHz, CDCl₃, δ ppm): Expected signals ~164.0 (C=O), ~140.0 (Ar-C), ~135.0 (Ar-C), ~129.0 (Ar-CH), ~120.0 (Ar-CH), ~43.0 (-CH₂Cl), ~37.5 (Ar-CH₂-), ~24.5 (-CH₂-), ~13.8 (-CH₃). (Note: Chemical shifts are predictive based on similar structures like N-phenyl-2-chloroacetamide and N-(4-chlorophenyl)acetamide).[22][23]

-

Mass Spectrometry (ESI+): Calculated for C₁₁H₁₄ClNO [M+H]⁺; to be determined.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive/hydrolyzed chloroacetyl chloride.2. Insufficient base.3. Aniline starting material is of poor quality. | 1. Use a fresh bottle of chloroacetyl chloride or distill before use.2. Ensure the base is anhydrous and used in sufficient excess (1.5 equiv.).3. Purify aniline by distillation if necessary. |

| Product is an Oil, Not a Solid | 1. Presence of impurities.2. Incomplete removal of solvent. | 1. Attempt trituration with cold hexane or diethyl ether.2. If trituration fails, purify by column chromatography (silica gel, Hexane/EtOAc gradient).3. Ensure the product is dried thoroughly under high vacuum. |

| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction.2. Formation of side products (e.g., from reaction with water). | 1. Increase reaction time or gently warm the reaction (e.g., to 40 °C).2. Ensure all glassware is dry and anhydrous solvents are used. |

| Difficulty with Recrystallization | 1. Incorrect solvent system.2. Product "oiling out" instead of crystallizing. | 1. Test different solvent pairs (e.g., Toluene, Acetone/Water).2. Ensure the product is fully dissolved in the minimum amount of hot solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. |

References

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

-

YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

-

Gupta, A., Sidhwani, I. T., & Gupta, R. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(37), 17229-17233. [Link]

-

IJARSCT. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

-

ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]

-

Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

-

Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). A facile amidation of chloroacetyl chloride using DBU. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). [Link]

-

Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. [Link]

-

Phukan, K. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Recent Scientific Research. [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide 4. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. [Link]

-

PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. [Link]

-

Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 49. [Link]

-

NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST WebBook. [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(5), x220473. [Link]

-

ResearchGate. (2025, August 10). 2-Chloro-N-phenylacetamide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. benchchem.com [benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. testbook.com [testbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. lobachemie.com [lobachemie.com]

- 13. kscl.co.in [kscl.co.in]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scribd.com [scribd.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acetamide, N-(4-chlorophenyl)- [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(4-propylphenyl)acetamide

The following guide serves as a specialized Technical Support Center for optimizing the synthesis of 2-chloro-N-(4-propylphenyl)acetamide . This document is structured to provide autonomous, high-level troubleshooting and protocol optimization for research and development professionals.

Ticket ID: CHEM-OPT-2024-001 Subject: Yield Optimization & Troubleshooting for Chloroacetylation of 4-Propylaniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The synthesis of this compound proceeds via the Schotten-Baumann acylation (or modified nucleophilic acyl substitution) of 4-propylaniline with chloroacetyl chloride.

While theoretically simple, this reaction is prone to specific failure modes that degrade yield:

-

Hydrolysis: Chloroacetyl chloride is highly moisture-sensitive.[1]

-

Amine Protonation: The HCl byproduct instantly protonates unreacted 4-propylaniline, rendering it non-nucleophilic and capping conversion at 50% without an auxiliary base.

-

Bis-Alkylation: The product contains an

-chloro group capable of undergoing nucleophilic attack by the starting aniline, leading to dimer impurities.

The "Gold Standard" Protocol

Based on comparative literature analysis of similar N-aryl acetamide syntheses, the following conditions yield the highest purity and conversion (>90%).

| Parameter | Recommended Condition | Rationale |

| Solvent | DCM (Dichloromethane) or THF (Tetrahydrofuran) | DCM solubilizes the amide product well; THF is excellent if using DBU as a base. |

| Base | Triethylamine (TEA) or DBU | TEA (1.2–1.5 eq) is standard. DBU has shown 95% yields in similar anilines by preventing side reactions. |

| Temperature | 0°C to Start , then RT | Initial cooling suppresses the exotherm and prevents bis-acylation. |

| Addition | Dropwise (Slow) | Prevents localized high concentrations of acid chloride that favor impurities. |

| Stoichiometry | 1.0 eq Aniline : 1.1 eq Acid Chloride | Slight excess of electrophile ensures complete consumption of the limiting amine. |

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My yield is stuck around 50%, and I see a white solid precipitate immediately."

Diagnosis: You are likely running the reaction without an auxiliary base or with insufficient mixing.

Technical Explanation: The reaction produces HCl.[1][2][3] In the absence of a base like TEA, the HCl protonates half of your 4-propylaniline starting material, forming the unreactive hydrochloride salt (

Solution:

-

Protocol Adjustment: Add Triethylamine (1.2 equivalents) or Pyridine to the reaction mixture before adding chloroacetyl chloride.

-

Mechanism: The base acts as a "proton sponge," scavenging HCl to form

, keeping the aniline in its reactive free-base form.

Issue 2: "I see a significant impurity spot on TLC just above the product."

Diagnosis: Formation of the "Dimer" impurity (bis-alkylation).

Technical Explanation: The product, this compound, contains an electrophilic carbon (

Solution:

-

Temperature Control: Ensure the reaction is cooled to 0°C during the addition of chloroacetyl chloride.

-

Order of Addition: Add the acid chloride to the amine solution, not the other way around. This keeps the concentration of the electrophile low relative to the nucleophile initially, but the low temperature prevents the secondary reaction. Correction: Actually, adding acid chloride slowly to the amine is standard, but to strictly avoid dimer, inverse addition (amine to excess acid chloride) can be used, though it risks di-acylation. Best Practice: Stick to standard addition (Acid Chloride -> Amine + Base) but strictly at 0°C and slowly .

Issue 3: "The product is oiling out or sticky during workup."

Diagnosis: Residual solvent or impurities (often excess chloroacetyl chloride or oligomers). Technical Explanation: The propyl chain adds lipophilicity, making the product "greasy."

Solution:

-

Quench: Add dilute aqueous HCl (1M) to the reaction mixture. This hydrolyzes unreacted chloroacetyl chloride and solubilizes any unreacted aniline as a salt.

-

Recrystallization: Do not rely solely on evaporation. Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene/Hexane . The propyl group promotes good crystallization from semi-polar solvents.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic for this synthesis.

Caption: Optimized workflow for Schotten-Baumann synthesis of this compound, highlighting critical control points (Red/Yellow).

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent (Schotten-Baumann biphasic conditions)? A: Yes, but yields may be lower due to the hydrolysis of chloroacetyl chloride.

-

Protocol: Dissolve aniline in DCM; add equal volume of 10% NaOH. Add chloroacetyl chloride vigorously.

-

Verdict: Not recommended for high yield. Anhydrous organic solvent (DCM/THF) with an organic base (TEA) is superior for moisture-sensitive acid chlorides [1].

Q: Why is DBU suggested as an alternative base? A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, sterically hindered base. A study on similar anilines showed that DBU in THF can boost yields to 95% by rapidly trapping HCl without participating in nucleophilic side reactions that simpler amines might trigger [2].

Q: How do I remove the color from the final product? A: Anilines often oxidize to colored impurities.

-

Fix: Treat the organic layer during workup with activated charcoal . Stir for 15 minutes, then filter through Celite before evaporation.

Q: Is the propyl group sensitive to these conditions? A: No. The 4-propyl group is an unreactive alkyl substituent under these mild acylation conditions. It acts as a weak electron-donating group, slightly increasing the nucleophilicity of the aniline compared to unsubstituted aniline, which is beneficial for the reaction rate [3].

References

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

-

Mishra, D., Singh, R., & Rout, C. (2017).[4] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.[5] Retrieved from [Link]

-

PubChem. 2-Chloro-4-propylaniline Compound Summary. Retrieved from [Link]

- Google Patents.Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide (CN103664675A).

Sources

Technical Support Center: 4-Propylaniline Acylation Optimization

This guide functions as a Tier 3 Technical Support resource for researchers optimizing the acylation of 4-propylaniline (CAS: 2696-84-6).[1][2] It prioritizes process safety, green chemistry principles (following GSK/Pfizer solvent selection guides), and yield optimization.[1]

Ticket ID: #ACYL-4PA-OPT Assigned Specialist: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for N-(4-propylphenyl)acetamide Synthesis[1][2]

Executive Summary & Chemical Context

The acylation of 4-propylaniline is a standard nucleophilic acyl substitution.[2] However, the 4-propyl chain introduces significant lipophilicity compared to simple aniline.[1][2] This physical property alters solubility profiles, making standard aqueous protocols (Schotten-Baumann) prone to "oiling out" and complicating crystallization.[1]

Reaction Overview:

-

Substrate: 4-Propylaniline (Liquid, BP ~225°C, Lipophilic).

-

Reagent: Acetic Anhydride (

) or Acetyl Chloride ( -

Key Challenge: Balancing solubility of the lipophilic amine with the precipitation of the amide product.

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your experimental scale and constraints.

| Solvent System | Class | Suitability | Key Advantage | Key Disadvantage |

| Water (with surfactant/co-solvent) | Preferred (Green) | Scale-up (>10g) | High E-factor (low waste), product precipitates directly.[1][2] | Starting material insolubility; requires vigorous stirring.[1] |

| Ethyl Acetate (EtOAc) | Usable | General Lab | Good solubility for 4-propylaniline; greener than DCM.[1][2] | Product may remain soluble; requires evaporative workup or hexane crash-out.[1] |

| 2-MeTHF | Preferred (Green) | Process Dev | Biogenic; higher BP than THF; excellent phase separation.[1][2] | Higher cost; peroxide formation risk on long storage.[1][2] |

| Dichloromethane (DCM) | Undesirable | Discovery (<100mg) | High solubility; easy evaporation.[1][2] | Toxic/Carcinogenic ; difficult to contain; poor atom economy.[1][2] |

| Toluene | Usable | Industrial | Allows high-temp (azeotropic removal of water/acid).[1][2] | High BP makes removal tedious on small scale.[1][2] |

Decision Logic: Solvent Selection Workflow

Figure 1: Decision tree for selecting the optimal solvent based on scale and downstream requirements.

Caption: Decision tree guiding solvent choice. Green paths indicate environmentally preferred options.[1][2][3][5]

Optimized Protocols

Choose the protocol corresponding to your selected solvent system.

Method A: The "Green" Aqueous Protocol (Recommended)

Best for: Scale-up, high purity, avoiding chromatography.

-

Setup: In a round-bottom flask, suspend 4-propylaniline (1.0 eq) in Water (5-10 volumes) .

-

Solubilization: Add HCl (1.0 eq) to protonate the amine, forming the water-soluble anilinium salt.[1][2] The solution should become homogeneous.

-

Note: If the propyl chain causes turbidity, add 10% Ethanol as a co-solvent.

-

-

Acylation: Add Acetic Anhydride (1.2 eq) followed immediately by Sodium Acetate (1.5 eq) dissolved in water.

-

Isolation: Vigorous stirring is critical.[1][2] The product, N-(4-propylphenyl)acetamide, is insoluble in water and will precipitate as a white/off-white solid.[1]

-

Workup: Filter the solid.[1][2][3] Wash with cold water to remove acetic acid byproducts.[1][2] Dry in a vacuum oven.

Method B: The "Discovery" Organic Protocol

Best for: Small scale (<100mg), moisture-sensitive acylating agents (like acid chlorides).[1]

-

Setup: Dissolve 4-propylaniline (1.0 eq) in EtOAc or 2-MeTHF (avoid DCM if possible).

-

Base: Add Triethylamine (TEA) (1.5 eq) .

-

Addition: Cool to 0°C. Add Acetyl Chloride (1.1 eq) dropwise.

-

Workup:

Troubleshooting Guide (FAQ)

Direct solutions to common tickets filed by researchers.

Issue 1: "My product is oiling out instead of crystallizing."

Cause: 4-Propylaniline derivatives have lower melting points than unsubstituted anilines.[1][2] If the reaction temperature is near the product's melting point, or if impurities (like unreacted starting material) depress the melting point, it forms an oil. Solution:

-

Seed It: Add a tiny crystal of pure product if available.[1][2]

-

Cool Slowly: If using Method A (Water), cool the reaction mixture to 0-5°C slowly with rapid stirring.

-

Salting Out: Add NaCl to the aqueous phase to increase ionic strength, forcing the organic product out of solution.

Issue 2: "The reaction mixture turned dark purple/black."

Cause: Oxidation of 4-propylaniline.[1][2] Anilines are electron-rich and prone to oxidation by air, especially in the presence of light or trace metals. Solution:

-

Degas Solvents: Sparge solvents with Nitrogen/Argon before use.[1][2]

-

Purify Starter: If the starting 4-propylaniline is already dark brown, distill it under vacuum before use.[1][2]

-

Speed: Perform the acylation quickly; the amide product is much more stable to oxidation than the free amine.

Issue 3: "Low yield using the Aqueous Method."

Cause: The lipophilic 4-propyl chain prevents the amine from dissolving fully in water, preventing reaction with the anhydride. Solution:

-

Switch to Homogeneous: Use a 1:1 mixture of Water:Ethanol or Water:Acetone.[1][2] This solubilizes the 4-propylaniline while still allowing water to act as the bulk solvent and precipitation medium.

Mechanistic Insight: Solvent Effects

Figure 2: Reaction mechanism highlighting the transition state stabilization by polar solvents.

Caption: Polar solvents stabilize the zwitterionic tetrahedral intermediate, lowering activation energy.

References

-

Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[1][2] Green Chem., 2008, 10 , 31-36.[1][2]

-

GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2] Green Chem., 2011, 13 , 854-862.[1][2][9]

-

Aqueous Acylation Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

4-Propylaniline Physical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 75908, 4-Propylaniline.[1][2] [1][2]

Sources

- 1. 4-Propylaniline | C9H13N | CID 75908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. iris.unive.it [iris.unive.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. par.nsf.gov [par.nsf.gov]

Technical Support Center: Mastering Temperature Control in Exothermic Chloroacetylation Reactions

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling temperature for exothermic chloroacetylation reactions. This resource is designed to address specific challenges you may encounter, offering practical solutions grounded in scientific principles to ensure the safety, efficiency, and success of your experiments.

Introduction to Chloroacetylation Exotherms

Chloroacetylation is a vital transformation in organic synthesis, frequently employed in the pharmaceutical and fine chemical industries.[1][2] The reaction of an amine, alcohol, or other nucleophile with chloroacetyl chloride is often highly exothermic, presenting significant challenges for temperature management.[2] Failure to adequately control the reaction temperature can lead to a host of issues, including reduced product yield, formation of impurities, and most critically, dangerous thermal runaway events.[3][4] A thermal runaway occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to a self-accelerating cycle of increasing temperature and reaction rate, which can result in explosions and catastrophic equipment failure.[4][5][6]

This guide provides a structured approach to understanding and mitigating these risks through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My chloroacetylation reaction temperature is spiking unexpectedly. What are the likely causes and immediate actions?

A1: An unexpected temperature spike is a critical warning sign of a potential loss of control.

Immediate Actions:

-

Cease Reagent Addition: Immediately stop the addition of chloroacetyl chloride or any other reagents.[7]

-